N-Propyl vs. N-Methyl Substitution: Differential Physicochemical Property Impact on LogD and Permeability
The N-propyl substituent in 5-bromo-N-propylpyridine-3-sulfonamide confers a significantly higher calculated LogD compared to the N-methyl analog 5-bromo-N-methylpyridine-3-sulfonamide [1]. Using the Hansch-Leo fragment constant method (π-propyl ≈ +1.55 vs. π-methyl ≈ +0.56), the N-propyl derivative exhibits approximately 1.0 LogP unit higher lipophilicity than its N-methyl counterpart [2]. This increased lipophilicity directly influences membrane permeability and non-specific protein binding in cellular assays—parameters that cannot be matched by substituting the N-methyl analog.
| Evidence Dimension | Lipophilicity (LogD at pH=7.4, calculated) |
|---|---|
| Target Compound Data | LogD ≈ 1.1–1.3 (estimated based on N-methyl LogD + Δπ-propyl/methyl) |
| Comparator Or Baseline | 5-Bromo-N-methylpyridine-3-sulfonamide: LogD (pH=7.4) = 0.34 [1] |
| Quantified Difference | ΔLogD ≈ +0.8 to +1.0 units (N-propyl vs. N-methyl) |
| Conditions | Calculated using fragment-based additive method; reference N-methyl LogD from JChem predictor [1] |
Why This Matters
For procurement decisions, this lipophilicity difference determines whether the compound meets permeability requirements for cellular target engagement assays; the N-propyl variant is the appropriate choice when higher membrane penetration is required.
- [1] Chembase. 5-bromo-N-methylpyridine-3-sulfonamide. CBID: 290841. LogD (pH=7.4): 0.3396423; LogP: 0.35403284. View Source
- [2] Hansch, C.; Leo, A. Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley, 1979. π (aliphatic): propyl ≈ +1.55, methyl ≈ +0.56. View Source
